2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)-

Descripción

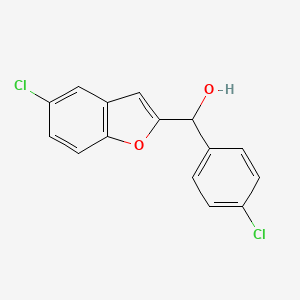

2-Benzofuranmethanol, 5-chloro-α-(4-chlorophenyl)- (CAS: 3611-72-1), also known as Clobenfurol or Cloridarol, is a benzofuran derivative with the molecular formula C₁₅H₁₁Cl₂O₂ and a molecular weight of 291.15 g/mol . Its structure comprises a benzofuran core substituted with a chlorine atom at the 5-position and a 4-chlorophenyl group attached to the α-carbon of the methanol moiety.

Propiedades

Número CAS |

83806-33-1 |

|---|---|

Fórmula molecular |

C15H10Cl2O2 |

Peso molecular |

293.1 g/mol |

Nombre IUPAC |

(5-chloro-1-benzofuran-2-yl)-(4-chlorophenyl)methanol |

InChI |

InChI=1S/C15H10Cl2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8,15,18H |

Clave InChI |

QNGCOUPEVFEADA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(C2=CC3=C(O2)C=CC(=C3)Cl)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Benzofuranmetanol, 5-cloro-alfa-(4-clorofenil)- típicamente involucra la reacción de 5-clorosalicilaldehído con cloruro de 4-clorobencilo en presencia de una base, seguido de ciclización para formar el anillo de benzofurano . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como hidróxido de sodio o carbonato de potasio.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Benzofuranmetanol, 5-cloro-alfa-(4-clorofenil)- experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar la cetona correspondiente.

Reducción: El compuesto puede reducirse para formar el alcohol correspondiente.

Sustitución: Los átomos de halógeno pueden sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) se utilizan comúnmente.

Reducción: Se emplean agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Las condiciones pueden incluir el uso de nucleófilos como aminas o tioles en presencia de una base.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo da como resultado la formación de una cetona, mientras que la reducción conduce a la formación de un alcohol .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the chemical formula and a CAS registry number of 83806-33-1. Its structure features a benzofuran core, which is known for diverse biological activities. The presence of chlorine atoms enhances its reactivity, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research indicates that benzofuran derivatives, including 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)-, exhibit a wide range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For example, certain benzofuran derivatives have demonstrated efficacy against various cancer cell lines, including ovarian and lung cancers .

- Antibacterial Properties : Some derivatives have also been evaluated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria .

- Analgesic and Anti-inflammatory Effects : Benzofuran compounds are noted for their analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

Synthesis and Reaction Mechanisms

The synthesis of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials : The synthesis often begins with readily available benzofuran derivatives.

- Reagents : Common reagents include oxidizing agents and nucleophiles.

- Reaction Conditions : Conditions such as temperature and solvent choice are optimized to enhance yield.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various benzofuran derivatives against multiple cancer cell lines using the National Cancer Institute (NCI) protocol. Notably, compounds structurally related to 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- exhibited IC50 values as low as 11 μM against ovarian cancer cells, indicating potent activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of benzofuran derivatives against standard bacterial strains. The results indicated that certain compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating their potential as antibacterial agents .

Mecanismo De Acción

El mecanismo de acción de 2-Benzofuranmetanol, 5-cloro-alfa-(4-clorofenil)- implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Benzofuran Derivatives

Key Observations :

- Substituent Impact: Replacement of the methanol group in the target compound with a carboxylic acid (as in ) increases polarity, altering solubility and reactivity. Conversely, the methoxy group in reduces electrophilicity compared to chloro substituents.

- suggests halogen size (Cl vs. Br/I) may have minimal impact on certain enzyme inhibition profiles, though positional effects (e.g., 4-Cl vs. 3-Br) could modulate activity .

Key Findings :

- Antifungal Activity : Chlorophenyl-substituted benzofurans (e.g., TH3–TH7 in ) exhibit fungicidal activity, suggesting the 4-chlorophenyl group may enhance membrane disruption or target binding.

- Enzyme Inhibition : Halogenated aryl groups (Cl, Br, I) in maleimides show similar potency, indicating electronic effects may dominate over steric differences in enzyme inhibition .

Actividad Biológica

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C13H11ClO

- Molecular Weight: 218.68 g/mol

- IUPAC Name: 5-Chloro-2-benzofuranmethanol

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-benzofuranmethanol have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Ovarian (OVCAR-4) | 12 | 56.45 |

| Compound B | Lung (NCI-H460) | 11 | 80.92 |

| Compound C | Colon (HCT-116) | 10 | 72.14 |

These findings suggest that the presence of the benzofuran moiety significantly contributes to the anticancer activity of these compounds .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound D | E. coli | 8 | 17.0 |

| Compound E | S. aureus | 8 | 17.0 |

These results highlight the potential of benzofuran derivatives as antibacterial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Activity

Benzofuran derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The biological activity of 2-benzofuranmethanol, particularly its anticancer and antibacterial effects, is attributed to several mechanisms:

- Inhibition of Cell Proliferation: Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.

- Antioxidant Activity: Benzofuran derivatives can scavenge free radicals, reducing oxidative stress.

- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Study on Anticancer Effects

A study evaluated various benzofuran derivatives against human ovarian cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain substitutions on the benzofuran ring significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 10 µM .

Study on Antibacterial Effects

Another research project focused on synthesizing new benzofuran derivatives and testing their antibacterial efficacy against common pathogens. The study found that modifications to the benzofuran structure resulted in enhanced activity against resistant strains of bacteria .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.